

The Biosynthesis of Odoriflavene in Plants: A Technical Guide

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Compound of Interest

Compound Name: Odoriflavene

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Introduction

Odoriflavene, an isoflav-3-ene found in the heartwood of *Dalbergia odorifera*, is a member of the vast and structurally diverse class of plant flavonoids.[1][2][3] Isoflavonoids, particularly abundant in the Leguminosae family, play crucial roles in plant defense as phytoalexins and are of significant interest to the pharmaceutical industry due to their potential health benefits.[2][4][5] This technical guide provides a comprehensive overview of the biosynthetic pathway of **Odoriflavene**, detailing the enzymatic steps, presenting quantitative data from relevant studies, outlining experimental protocols for its analysis, and visualizing the involved pathways and workflows.

Core Biosynthesis Pathway of Odoriflavene

The biosynthesis of **Odoriflavene** originates from the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA.[6] This precursor enters the flavonoid biosynthetic pathway, leading to the formation of a key intermediate, liquiritigenin. Subsequent enzymatic modifications, characteristic of isoflavonoid metabolism, are thought to yield **Odoriflavene**. While a dedicated "**Odoriflavene** synthase" has not been explicitly characterized, the pathway can be inferred from known enzymatic reactions in isoflavonoid biosynthesis, particularly those leading to structurally related pterocarpanes.[7][8]

The proposed pathway involves the following key enzymatic steps:

- Chalcone Synthase (CHS) and Chalcone Reductase (CHR): The pathway initiates with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA. In leguminous plants, the concerted action of CHS and CHR produces 4,2',4'-trihydroxychalcone (isoliquiritigenin).[2][9]
- Chalcone Isomerase (CHI): Isoliquiritigenin is then cyclized by CHI to form the flavanone, liquiritigenin.[2][9]
- Isoflavone Synthase (IFS): This key enzyme catalyzes the 2,3-aryl migration of the B-ring on the flavanone skeleton, converting liquiritigenin to 2-hydroxy-2,3-dihydrodaidzein.[5][10]
- 2-Hydroxyisoflavanone Dehydratase (HID): Subsequent dehydration by HID yields the isoflavone, daidzein.[2]
- Isoflavone 2'-hydroxylase (I2'H) and Isoflavone Reductase (IFR): Daidzein is likely hydroxylated at the 2' position by I2'H, followed by reduction by IFR to yield an isoflavanone intermediate.[7][8] A key isoflavanone found in *D. odorifera* is vestitone.[11]
- Vestitone Reductase (VR): This enzyme stereospecifically reduces the isoflavanone (e.g., vestitone) to the corresponding isoflavanol.[12][13]
- Putative Isoflav-3-ene Synthase (I3S): The final step is proposed to be the dehydration of the isoflavanol intermediate by a yet-to-be-fully-characterized isoflav-3-ene synthase to form the isoflav-3-ene structure of **Odoriflavene**. [7][8]

Pathway Diagram



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Caption: Proposed Biosynthetic Pathway of **Odoriflavene**.

Quantitative Data

Quantitative analysis of flavonoids in *Dalbergia odorifera* has been performed using High-Performance Liquid Chromatography (HPLC). The following tables summarize key quantitative data from a study that analyzed six major flavonoids in *D. odorifera*.[\[14\]](#)

Table 1: HPLC Calibration Curves for Flavonoids in *Dalbergia odorifera*

Compound	Regression Equation	R ²	Linear Range (µg/mL)
Fisetin	Y = 17040X + 2224	0.9998	0.875 - 35
Daidzein	Y = 75875X + 1951	0.9998	1.209 - 48.375
Liquiritigenin	Y = 39236X + 3018.8	0.9998	4.312 - 172.5
Luteolin	Y = 62191X + 4598.9	0.9998	0.962 - 38.5
Naringenin	Y = 49914X + 2333.4	0.9998	3.8 - 152
Formononetin	Y = 91754X - 7880.3	0.9998	0.787 - 31.5

Source: Adapted from a study on flavonoid accumulation in *D. odorifera*.[\[14\]](#)

Table 2: Content of Major Flavonoids in Different Wood Zones of *Dalbergia odorifera*

Compound	Heartwood (HW) (µg/g)	Discolored Zone (D) (µg/g)	Healthy Wood (H) (µg/g)
Fisetin	Present	Present	Not Detected
Daidzein	Present	Present	Not Detected
Liquiritigenin	Present	Present	Not Detected
Luteolin	Present	Present	Not Detected
Naringenin	Present	Present	Not Detected
Formononetin	Present	Present	Not Detected

Source: Adapted from a study on flavonoid accumulation in *D. odorifera*.[\[14\]](#) Note: Specific concentrations for each zone were not provided in a tabular format in the source but the presence in heartwood and discolored zones was confirmed, with higher amounts in the heartwood. Healthy wood did not contain detectable levels of these flavonoids.[\[14\]](#)

Another study utilizing Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) provided quantification for 17 flavonoids in *D. odorifera*, with sativanone and 3'-O-methylviolananone being the dominant compounds.[\[9\]](#)[\[15\]](#)

Table 3: Quantitative Analysis of Selected Flavonoids in *Dalbergia odorifera* by UPLC-MS/MS

Analyte	Limit of Quantitation (ng/mL)	Mean Recovery Range (%)
17 Flavonoids	0.256 - 18.840	94.18 - 101.97

Source: Adapted from a study on the analysis of flavonoids in *D. odorifera*.[\[9\]](#)

Experimental Protocols

Extraction of Flavonoids from *Dalbergia odorifera*

This protocol is based on the methodology for extracting flavonoids for HPLC analysis.[\[14\]](#)

Materials:

- Powdered *D. odorifera* wood samples
- 70% Ethanol
- Ultrasonic vibrator
- Filter paper
- Volumetric flasks

Procedure:

- Weigh 0.2 g of powdered sample and place it in a 100-mL conical flask.
- Add 20 mL of 70% ethanol to the flask.
- Subject the solution to ultrasonic vibration (60 kHz) for 60 minutes at 25 °C.
- Thoroughly shake the mixture and then filter it.
- Bring the final volume of the filtrate to 25 mL with 70% ethanol.
- For total flavonoid quantification, mix 1 mL of the filtered solution with 1 mL of NaOMe in a 5-mL volumetric flask and bring to volume with 70% ethanol. After 40 minutes at room temperature, measure the absorbance at 410 nm.
- For HPLC analysis, the filtered solution can be directly used for injection after appropriate dilution and filtration through a 0.22 µm filter.

Quantification of Flavonoids by HPLC

This protocol is based on the HPLC method used for the quantification of six major flavonoids in *D. odorifera*.^[14]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

Chromatographic Conditions:

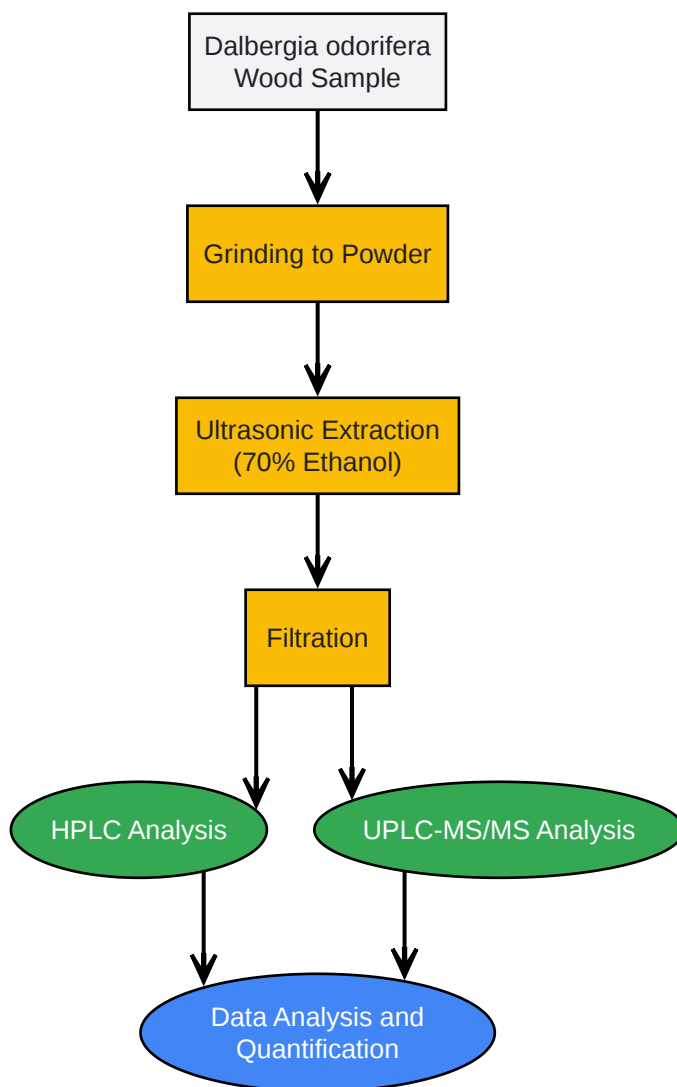
- Mobile Phase A: Acetonitrile
- Mobile Phase B: 0.1% Phosphoric acid in water
- Gradient Elution:
 - 0-10 min: 15% A
 - 10-20 min: 15-25% A

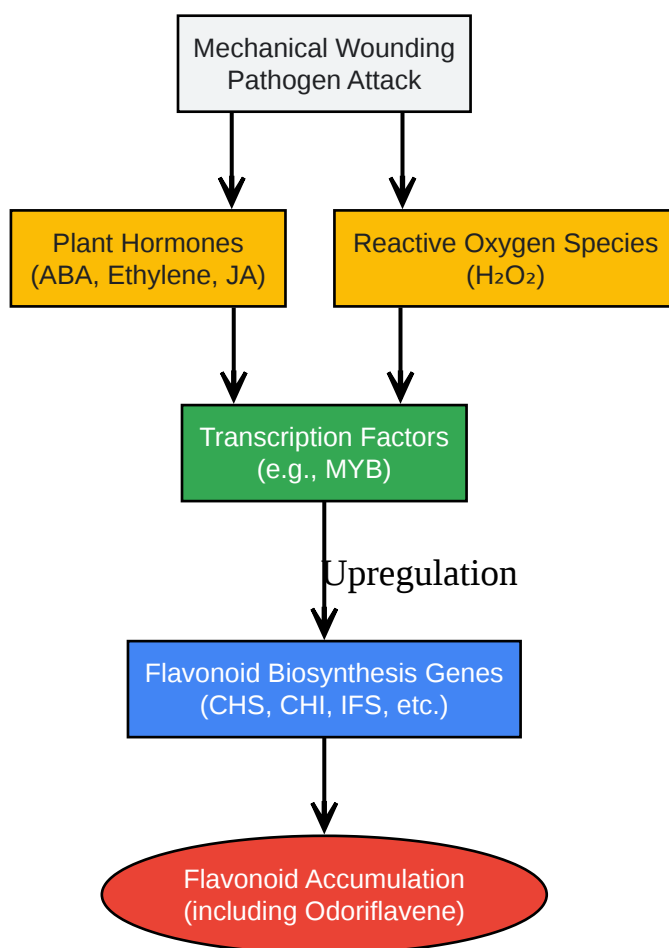
- 20-30 min: 25-35% A
- 30-40 min: 35-50% A
- 40-50 min: 50-60% A
- 50-55 min: 60-15% A
- Flow Rate: 0.8 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 280 nm
- Column Temperature: 30 °C

Quantification:

- Prepare standard solutions of the flavonoids of interest at various concentrations to generate a calibration curve.
- Inject the extracted samples and quantify the individual flavonoids by comparing their peak areas to the respective standard curves.

Experimental Workflow Diagram





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